Ethyl 2-[3-(methylamino)phenyl]acetate
Overview
Description
Ethyl 2-[3-(methylamino)phenyl]acetate is an organic compound with the molecular formula C₁₁H₁₅NO₂ It is a derivative of phenylacetic acid and is characterized by the presence of an ethyl ester group and a methylamino substituent on the phenyl ring
Mechanism of Action
Target of Action
As an ester, it may interact with various enzymes and proteins that metabolize or bind to esters .
Mode of Action
Ethyl 2-[3-(methylamino)phenyl]acetate, being an ester, can undergo various chemical reactions. Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters . The compound’s interaction with its targets could lead to changes in the targets’ function, potentially altering cellular processes.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including hydrolysis and trans-esterification . These reactions can affect various biochemical pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
As an ester, it is likely to be absorbed and distributed in the body, metabolized (possibly through hydrolysis or trans-esterification), and eventually excreted . These properties can impact the compound’s bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(methylamino)phenyl]acetate typically involves the esterification of 2-[3-(methylamino)phenyl]acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2-[3-(methylamino)phenyl]acetic acid+ethanolsulfuric acidethyl 2-[3-(methylamino)phenyl]acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as sulfonated resins can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(methylamino)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-[3-(methylamino)phenyl]acetic acid or 2-[3-(methylamino)phenyl]acetone.
Reduction: Formation of ethyl 2-[3-(methylamino)phenyl]ethanol or 2-[3-(methylamino)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-[3-(methylamino)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 2-[3-(methylamino)phenyl]acetate can be compared with other similar compounds such as:
Ethyl 2-[3-(dimethylamino)phenyl]acetate: Differing by the presence of an additional methyl group on the amino substituent.
Mthis compound: Differing by the presence of a methyl ester group instead of an ethyl ester group.
2-[3-(methylamino)phenyl]acetic acid: Differing by the absence of the ester group.
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups.
Properties
IUPAC Name |
ethyl 2-[3-(methylamino)phenyl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-9-5-4-6-10(7-9)12-2/h4-7,12H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCZLEHZJPOLBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200214-39-7 | |
Record name | ethyl 2-[3-(methylamino)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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